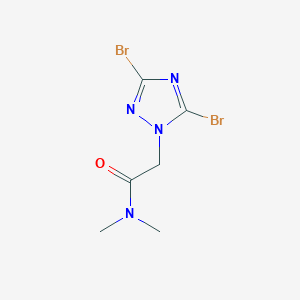![molecular formula C11H8BrClO2 B358893 [5-(4-Bromo-2-clorofenil)-2-furil]metanol CAS No. 874592-32-2](/img/structure/B358893.png)
[5-(4-Bromo-2-clorofenil)-2-furil]metanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-(4-Bromo-2-chlorophenyl)-2-furyl]methanol: is a chemical compound characterized by the presence of a bromine and chlorine-substituted phenyl ring attached to a furan ring through a methanol group
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: [5-(4-Bromo-2-chlorophenyl)-2-furyl]methanol is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound is used in studies to understand the interactions of halogenated aromatic compounds with biological systems.
Medicine:
Pharmaceutical Research: It serves as a precursor in the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: The compound is explored for its potential use in the development of novel materials with unique properties.
Mecanismo De Acción
Target of Action
It’s structurally similar compound, dapagliflozin , primarily targets the Sodium-Glucose Co-transporter type II (SGLT2) in the kidneys .
Mode of Action
Dapagliflozin, a structurally similar compound, works by inhibiting sglt2, reducing the reabsorption of glucose, and thereby promoting its excretion in urine .
Biochemical Pathways
Dapagliflozin’s inhibition of sglt2 affects the renal glucose reabsorption pathway, leading to a decrease in blood glucose levels .
Result of Action
The structurally similar compound dapagliflozin leads to a decrease in blood glucose levels by promoting urinary glucose excretion .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [5-(4-Bromo-2-chlorophenyl)-2-furyl]methanol typically involves the reaction of 4-bromo-2-chlorobenzaldehyde with furfuryl alcohol under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is heated to reflux, and the product is isolated through crystallization or distillation.
Industrial Production Methods: On an industrial scale, the production of [5-(4-Bromo-2-chlorophenyl)-2-furyl]methanol may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [5-(4-Bromo-2-chlorophenyl)-2-furyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution.
Major Products:
Oxidation: Formation of 5-(4-Bromo-2-chlorophenyl)-2-furancarboxaldehyde or 5-(4-Bromo-2-chlorophenyl)-2-furancarboxylic acid.
Reduction: Formation of 5-(4-Bromo-2-chlorophenyl)-2-furylmethanol derivatives.
Substitution: Formation of various substituted phenyl-furan derivatives.
Comparación Con Compuestos Similares
- [5-(4-Bromo-2-chlorophenyl)-2-furancarboxaldehyde]
- [5-(4-Bromo-2-chlorophenyl)-2-furancarboxylic acid]
- [5-(4-Bromo-2-chlorophenyl)-2-furylmethanol derivatives]
Uniqueness:
- Structural Features: The combination of a bromine and chlorine-substituted phenyl ring with a furan ring through a methanol group is unique.
- Reactivity: The presence of halogen atoms enhances the compound’s reactivity, making it valuable for various chemical processes.
- Applications: Its potential applications in organic synthesis, pharmaceutical research, and material science distinguish it from other similar compounds.
Propiedades
IUPAC Name |
[5-(4-bromo-2-chlorophenyl)furan-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClO2/c12-7-1-3-9(10(13)5-7)11-4-2-8(6-14)15-11/h1-5,14H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQCLVQPCDXCKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)C2=CC=C(O2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{2-[(2-Methylbenzyl)amino]ethoxy}ethanol](/img/structure/B358820.png)
![N-[(4-chlorophenyl)methyl]propanamide](/img/structure/B358835.png)





![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B358883.png)
![{2-Oxo-2-[(pyridin-2-ylmethyl)amino]ethoxy}acetic acid](/img/structure/B358897.png)
![{2-[(3-Methylbutyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B358901.png)
![(2-{[1-(Ethoxycarbonyl)piperidin-4-yl]amino}-2-oxoethoxy)acetic acid](/img/structure/B358903.png)
![{2-[4-(Ethoxycarbonyl)piperazin-1-yl]-2-oxoethoxy}acetic acid](/img/structure/B358906.png)
![5-[4-(Ethoxycarbonyl)piperazin-1-yl]-5-oxopentanoic acid](/img/structure/B358909.png)
![5-{[1-(Ethoxycarbonyl)piperidin-4-yl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B358911.png)
